2-Methyl-5,6-dihydrobenzo[h]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2/c1-9-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
NJALQRDKONEBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5,6 Dihydrobenzo H Quinazoline and Its Analogues
Classical and Foundational Synthetic Approaches for Dihydrobenzo[h]quinazolines
Traditional methods for the synthesis of the quinazoline (B50416) core have laid the groundwork for more advanced strategies. These foundational approaches often involve cyclization and multicomponent reactions.
Cyclocondensation Reactions Leading to the Dihydrobenzo[h]quinazoline Nucleus
Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline derivatives. A common strategy involves the cyclization of 2-aminobenzylamine with suitable carbonyl compounds under either acidic or basic conditions, which typically results in good to excellent yields of the isolated product. evitachem.com Another classical approach, the Niementowski quinazoline synthesis, involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. frontiersin.org This method, however, often requires high temperatures and can be a lengthy process. frontiersin.org
The reaction of chalcone (B49325) derivatives with various reagents also provides a pathway to quinazoline-containing structures. For instance, the cyclocondensation of a chalcone with hydrazine (B178648) derivatives can yield pyrazoline-substituted quinazolin-2,4-diones. nih.govacs.org The reaction conditions, such as the presence or absence of acetic acid, can influence the final product. nih.govacs.org
Furthermore, the reaction of 2-aminoaryl ketones with orthoesters and ammonium (B1175870) acetate (B1210297) in a one-pot, three-component reaction can produce quinazoline frameworks in good to excellent yields without the need for a catalyst or solvent. frontiersin.org Similarly, the fusion of anthranilic acid with urea (B33335) is a known method for producing 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov
Multi-Component Reaction (MCR) Strategies for Quinazoline Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinazolines from three or more starting materials in a single step. nih.gov These reactions are highly valued for their ability to rapidly generate diverse molecular scaffolds. nih.gov
One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed to construct polycyclic quinazolinones. nih.govacs.org In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to yield the desired quinazolinone scaffold. nih.govresearchgate.net Another innovative strategy utilizes cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical cyclization. nih.govacs.org
The Biginelli reaction, another well-known MCR, has been adapted for the synthesis of octahydroquinazolinones by using cyclic beta-diketones in place of open-chain dicarbonyl compounds. researchgate.net Various catalysts, including Nafion-H, have been employed to promote this reaction. researchgate.net Additionally, a three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a direct route to diverse quinazoline derivatives. organic-chemistry.org
Advanced and Sustainable Synthetic Techniques for Benzo[h]quinazolines
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced techniques often involve the use of metal catalysts, alternative energy sources like microwaves and ultrasound, and solvent-free reaction conditions.
Metal-Catalyzed Approaches in Quinazoline Derivative Synthesis
Transition metal-catalyzed reactions have become a powerful tool for the synthesis of quinazoline derivatives, addressing some of the limitations of classical methods. mdpi.com Various metals, including manganese, iron, cobalt, and copper, have been utilized to catalyze the formation of the quinazoline ring system. mdpi.comnih.gov
Manganese-catalyzed C-H activation reactions are particularly noteworthy due to the abundance, low cost, and eco-friendly nature of manganese. mdpi.com Manganese pincer complexes have been used to catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles to produce quinazolines. nih.gov Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles offer a mild and efficient route to quinazolines. organic-chemistry.orgresearchgate.netnih.gov
Iron-catalyzed reactions also provide an environmentally benign approach. For example, the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, catalyzed by iron(II) chloride, yields quinazolines in an atom-economical process. researchgate.net Copper-catalyzed methods are also prevalent, such as the three-component, one-pot reaction of 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles with a benzaldehyde (B42025) surrogate and sodium azide. researchgate.net
Table 1: Overview of Metal-Catalyzed Quinazoline Synthesis
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| Mn-pincer complex | 2-Aminobenzyl alcohols, Benzonitriles | Quinazolines | Earth-abundant metal, advantageous strategy. nih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Quinazoline derivatives | Mild conditions, good to excellent yields. researchgate.net |
| FeCl₂·4H₂O | (2-Aminophenyl)methanols, Benzamides | Quinazolines | Atom-economical, environmentally benign. researchgate.net |
| CuI | (2-Bromophenyl)-methylamine, Amides | Quinazoline derivatives | Tolerates a range of functional groups. mdpi.com |
| Pd/C | 2-Aminobenzylalcohols, Nitriles | Quinazolines | Evolved H₂ gas used in a subsequent hydrogenation. mdpi.com |
Microwave-Assisted and Ultrasound-Promoted Reaction Protocols
The use of alternative energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgresearchgate.net
Microwave-assisted synthesis has been successfully applied to various quinazoline-forming reactions. For instance, the condensation of N-arylamidines with aldehydes can be achieved without a catalyst under microwave irradiation. frontiersin.org Solvent-free microwave conditions have also been used for the rapid synthesis of polyheterocyclic compounds from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters. frontiersin.org The reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave heating provides a clean and simple route to quinazolines. frontiersin.org
Ultrasound has also emerged as a beneficial technique in quinazoline synthesis. An environmentally friendly Bischler cyclization promoted by ultrasound has been developed to access a diverse library of quinazoline derivatives. nih.gov In some cases, ultrasound can even influence the reaction pathway, favoring C-H activation over cross-coupling. nih.gov The synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides has been shown to be more efficient under ultrasound irradiation compared to microwave-assisted methods. arkat-usa.org
Table 2: Comparison of Conventional vs. Alternative Energy Sources in Quinazoline Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Ultrasound-Promoted Method |
|---|---|---|---|
| Quinazolinone Synthesis | 3-6 hours, 48-89% yield researchgate.net | 10-20 minutes, 66-97% yield researchgate.net | Not specified |
| 4(3H)-Quinazoline Synthesis | Not specified | 6 minutes, 72% yield arkat-usa.org | 45 minutes, 95% yield arkat-usa.org |
Solvent-Free Reaction Conditions and Environmentally Benign Syntheses
A major focus in modern organic synthesis is the development of environmentally friendly protocols, which often involve the use of solvent-free conditions or green solvents like water. frontiersin.org
Several solvent-free methods for quinazoline synthesis have been reported. For example, the reaction of 2-aminophenyl carbonyl compounds with nitriles can be performed in a one-pot, solvent-free manner using a Lewis acid catalyst under microwave irradiation. frontiersin.org Similarly, a catalyst- and solvent-free reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium acetate has been developed. frontiersin.org Ionic liquids have also been explored as eco-friendly solvents and catalysts for quinazoline synthesis. openmedicinalchemistryjournal.com
Water is an attractive green solvent, and its use in quinazoline synthesis has been demonstrated. A sustainable, transition-metal-free synthesis of quinazoline derivatives has been achieved in water using molecular oxygen and sodium hydroxide (B78521). frontiersin.org This method also benefits from a simple recrystallization process for purification, avoiding the need for chromatography. frontiersin.org Another green approach utilizes molecular iodine to catalyze the reaction of 2-aminobenzylamines with N-mono substituted benzylamines under solvent-free conditions with oxygen as the oxidant. mdpi.com
UV-Light Induced Cyclization Processes for Dihydrobenzo[h]quinazolines
Photochemical reactions offer a powerful and often green alternative to traditional thermal methods for the construction of complex heterocyclic systems. In the context of dihydrobenzo[h]quinazolines and their analogues, UV-light induced cyclization has emerged as a key strategy.
One prominent photochemical approach involves the 6π-electrocyclization of 1,3,5-hexatriene (B1211904) systems embedded within precursor molecules. For instance, the synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines, which are structural analogues of the target compound, has been achieved through UV irradiation of pyrimidines bearing an allomaltol fragment. This process proceeds via a 6π-electrocyclization followed by a evitachem.comnih.gov-H sigmatropic shift to yield the stable dihydro product. nih.gov For certain methylated precursors, the photoreaction can lead to a mixture of the dihydroaromatic product and the fully aromatized polycyclic compound. evitachem.com
Another notable UV-assisted synthesis involves the reaction of 3,4-dihydronaphthalen-1(2H)-one with 1H-benzo[d]imidazol-2-amine in the presence of potassium hydroxide and dimethylformamide. acs.org The use of UV irradiation at 312 nm significantly accelerates the reaction, leading to the formation of the aromatized benzo acs.orgopenmedicinalchemistryjournal.comimidazo[2,1-b]quinazoline in a much shorter time and with a high yield of 96%. acs.org While this example leads to a fully aromatized system, it highlights the utility of UV light in promoting the cyclization and subsequent aromatization steps starting from a dihydro-naphthalene precursor.
Visible light has also been employed for the synthesis of related fused quinazolinones. For example, the cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines can be induced by blue LED light in the presence of a photosensitizer like 9-fluorenone, proceeding under an air atmosphere. researchgate.net
| Precursor Type | Reaction Conditions | Product Type | Yield | Reference |
| Pyrimidines with allomaltol fragment | UV irradiation | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | - | nih.gov |
| 3,4-Dihydronaphthalen-1(2H)-one and 1H-benzo[d]imidazol-2-amine | UV (312 nm), KOH, DMF | Benzo acs.orgopenmedicinalchemistryjournal.comimidazo[2,1-b]quinazoline | 96% | acs.org |
| 2-Aminobenzaldehydes and tetrahydroisoquinolines | Blue LED, 9-fluorenone, air | Fused quinazolinones | Good to excellent | researchgate.net |
Strategic Derivatization from Defined Precursors and Intermediates
The strategic derivatization of pre-formed scaffolds and intermediates is a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity. For 2-Methyl-5,6-dihydrobenzo[h]quinazoline, this involves both the elaboration of the existing 2-methyl group and the synthesis from versatile tetrahydronaphthalene precursors.
Elaboration of the 2-Methyl Moiety and Other Substitutions
The 2-methyl group on the quinazoline ring is not merely a passive substituent but an active handle for further chemical modifications. Drawing analogies from the well-studied chemistry of 2-methyl-4(3H)-quinazolinones, several transformations can be envisaged. The methyl group is reactive and can readily undergo condensation with various aldehydes to form the corresponding 2-styryl derivatives. researchgate.net This reaction is typically carried out by refluxing the 2-methylquinazoline (B3150966) with an aromatic aldehyde in a suitable solvent like glacial acetic acid. researchgate.net
Furthermore, the 2-methyl group can be deprotonated using a strong base like an alkyl lithium reagent to form a lithio salt. This exocyclic carbanion can then react with a range of electrophiles, such as alkyl halides (e.g., methyl iodide, ethyl iodide, allyl bromide, benzyl (B1604629) chloride), allowing for the introduction of various alkyl and benzyl groups at this position. researchgate.net Acylation of the 2-methyl group is also a viable strategy. By treating the 2-methyl-3-aryl-4(3H)-quinazolinone with sodium hydride followed by an appropriate ester, a variety of acylmethyl derivatives can be synthesized. researchgate.net
Beyond the 2-methyl group, substitutions at other positions of the 5,6-dihydrobenzo[h]quinazoline (B11911934) ring are also of significant interest. For example, a series of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines have been synthesized, demonstrating the feasibility of introducing amino groups at these positions, which can then serve as points for further derivatization. nih.gov
| Starting Material | Reagents | Reaction Type | Product | Reference |
| 2-Methyl-4(3H)-quinazolinone | Aromatic aldehyde, glacial acetic acid | Condensation | 2-Styryl-4(3H)-quinazolinone | researchgate.net |
| 2-Methyl-4(3H)-quinazolinone | Alkyl lithium, then electrophile (e.g., alkyl halide) | Lithiation and Alkylation | 2-Substituted-methyl-4(3H)-quinazolinone | researchgate.net |
| 2-Methyl-3-aryl-4(3H)-quinazolinone | Sodium hydride, then ester | Acylation | 2-Acylmethyl-3-aryl-4(3H)-quinazolinone | researchgate.net |
Synthesis from Tetrahydronaphthalene Derivatives
A common and effective strategy for the synthesis of the 5,6-dihydrobenzo[h]quinazoline core involves the condensation of a tetrahydronaphthalene derivative, such as α-tetralone, with a suitable three-atom component that provides the pyrimidine (B1678525) ring.
A direct synthesis of 2-methyl-tetrahydroquinazolines has been achieved by reacting α,β-unsaturated ketones, which can be derived from tetralones, with acetamidine (B91507) hydrochloride in acetic acid, affording the products in good yields (38–81%). nih.gov This method directly installs the desired 2-methyl group.
In a related approach, 2-(substituted-benzylidine)tetralone-1 can be reacted with guanidine (B92328) sulfates to produce 4-(substituted-benzylidine)-2-substituted-5,6-dihydrobenzo[h]quinazolines. nih.gov This demonstrates the versatility of using substituted tetralone derivatives to generate a variety of functionalized dihydrobenzo[h]quinazolines.
Furthermore, multicomponent reactions offer an efficient pathway. A reaction between α-tetralone, 1H-tetrazol-5-amine, and an aromatic aldehyde under microwave irradiation in an acidic medium leads to the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. nih.gov Although this yields a tetracyclic system, it exemplifies the use of α-tetralone as a key building block for fused quinazoline structures.
| Tetrahydronaphthalene Derivative | Reagents | Product | Yield | Reference |
| α,β-Unsaturated ketone (from tetralone) | Acetamidine hydrochloride, acetic acid | 2-Methyl-tetrahydroquinazoline | 38-81% | nih.gov |
| 2-(Substituted-benzylidine)tetralone-1 | Guanidine sulfate | 4-(Substituted-benzylidine)-2-substituted-5,6-dihydrobenzo[h]quinazoline | - | nih.gov |
| α-Tetralone | 1H-Tetrazol-5-amine, aromatic aldehyde, microwave, acidic medium | 7-Aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazoline | 5-52% | nih.gov |
Structure Activity Relationship Sar Investigations of 2 Methyl 5,6 Dihydrobenzo H Quinazoline Derivatives
Influence of Positional Substitutions on the 5,6-dihydrobenzo[h]quinazoline (B11911934) Core
The core structure of 5,6-dihydrobenzo[h]quinazoline presents multiple positions where chemical modifications can significantly alter its interaction with biological targets. SAR studies have consistently shown that the pyrimidine (B1678525) and fused benzene (B151609) rings are key areas for substitution to modulate activity. nih.gov
Analysis of Substituent Effects at Position 2 and its Significance (e.g., Methyl, Trifluoromethyl)
Position 2 of the quinazoline (B50416) ring system is a crucial determinant of pharmacological activity. nih.govnih.gov The nature of the substituent at this position can profoundly influence the compound's biological profile. For instance, the presence of a methyl group at position 2 is considered essential for certain antimicrobial activities. nih.gov Generally, an alkyl side chain at this position can contribute to cytotoxic effects. nih.gov
While direct comparisons between a methyl and a trifluoromethyl group at position 2 on the 5,6-dihydrobenzo[h]quinazoline scaffold are not extensively detailed in the reviewed literature, the electronic properties of these groups suggest they would impart different characteristics. The methyl group is a weak electron-donating group, whereas the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This difference would significantly alter the electron density of the quinazoline ring, affecting its binding capabilities and pharmacokinetic properties. For example, in related quinazolinone derivatives, the presence of a trifluoromethyl group on a phenyl ring attached to the core was found to be important for potent anti-inflammatory activity. researchgate.net
The significance of position 2 is further highlighted by studies on 2-aryl-substituted quinazolines, which have shown antiproliferative potency against various cancer cell lines. nih.gov The introduction of different heterocyclic moieties or functional groups like thiols at this position has also been explored to enhance biological outcomes. nih.govnih.gov
Role of Substitutions on the Fused Benzene Ring (e.g., Positions 6, 8)
The fused benzene ring of the quinazoline scaffold offers additional sites for modification, with positions 6 and 8 being particularly significant for influencing pharmacological activity. nih.govnih.gov Strategic substitution on this ring can enhance potency and selectivity.
Research has shown that the introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 can significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov Theoretical studies on related quinazolinones have confirmed that positions 6 and 8 are prime sites for nucleophilic attack, supporting the experimental findings of their reactivity towards electrophilic substitution. researchgate.net
In a series of 4-anilino-6-aminoquinazoline derivatives, various substitutions at the 6-position were evaluated for their inhibitory effects. nih.gov The findings indicated that a range of substituents, from electron-donating to electron-withdrawing groups, could be accommodated at this position, often with retained or similar activity.
Table 1: Effect of Substitutions at Position 6 of 4-(3-chloro-4-fluoro anilino)quinazoline
| Compound ID | Substitution at Position 6 | Activity (IC₅₀) | Source |
|---|---|---|---|
| 12 | 2-methoxybenzyl amine | 3.8 µM | nih.gov |
| 13 | 2-hydroxybenzyl amine | 3.6 µM | nih.gov |
| 14 | 3,4-Difluoro | 4.6 µM | nih.gov |
| 15 | 4-fluoro | 4.6 µM | nih.gov |
| 20 | 3-cyanobenzyl amine | 0.157 µM | nih.gov |
As shown in Table 1, modifying the substituent at the 6-position led to a range of activities, with the 3-cyanobenzyl amine derivative (Compound 20) showing particularly high potency against MERS-CoV. nih.gov This underscores the importance of the electronic and steric properties of the group at position 6 in determining biological efficacy.
Impact of Modifications at Position 4 (e.g., Amine, Trifluoromethyl, Aniline)
Position 4 on the pyrimidine ring is another critical site for modification. Substitutions at this position, particularly with amine, substituted amine, or aniline (B41778) groups, have been shown to enhance biological activities. nih.govnih.gov
The introduction of amino substituents at both positions 2 and 4 of the 5,6-dihydrobenzo[h]quinazoline scaffold resulted in compounds with potent antiplatelet and anti-inflammatory activities. nih.gov This di-substitution pattern highlights a synergistic effect between these two positions.
Furthermore, the use of a 4-anilino group has been a successful strategy in developing potent kinase inhibitors. nih.govnih.gov A study on 4-anilino-6-aminoquinazolines revealed that the nature of the aniline ring itself, along with substitutions on the quinazoline core, is crucial for activity. nih.gov For example, a 3-Chloro-4-fluoroaniline group at position 4 was a key feature of the most active compounds. nih.gov While specific data on a trifluoromethyl group directly at position 4 is limited, its strong electron-withdrawing nature would drastically alter the electronic character of the molecule compared to an amine or aniline group.
Table 2: Influence of Position 4 Substitutions on Biological Activity
| Scaffold | Position 4 Substituent | Resulting Activity | Source |
|---|---|---|---|
| 5,6-dihydrobenzo[h]quinazoline | Diamino (at positions 2 and 4) | Antiplatelet, Anti-inflammatory | nih.gov |
| Quinazoline | 3-Chloro-4-fluoroaniline | Anti-MERS-CoV | nih.gov |
Conformational Analysis and Molecular Recognition Profiles in SAR Elucidation
Understanding the three-dimensional structure and binding mode of 2-Methyl-5,6-dihydrobenzo[h]quinazoline derivatives is paramount for rational drug design. Conformational analysis and molecular docking studies provide crucial insights into how these molecules interact with their biological targets. bohrium.comresearchgate.net
Molecular docking simulations have been employed to investigate the preferred binding modes of these derivatives within the active sites of various proteins. bohrium.comresearchgate.netnih.gov For instance, docking studies of 5,6-dihydrobenzo[h]quinazolines have revealed key interactions with target proteins, helping to explain the observed biological activities. bohrium.comresearchgate.net In one study, the docking of a promising anticancer compound, 6d, showed a strong affinity for both the estrogen receptor and the colchicine (B1669291) binding site of the tubulin protein. researchgate.net Similarly, molecular docking of novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate (B1194679) dehydrogenase inhibitors helped to elucidate a binding mode similar to the known antifungal fluquinconazole. nih.gov
These computational approaches allow for the visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition. mdpi.com This information is invaluable for optimizing lead compounds by modifying substituents to enhance binding affinity and selectivity. The analysis of molecular electrostatic potential (MEP) surfaces can further identify electrophilic and nucleophilic sites, predicting how a molecule will interact with a biological receptor. researchgate.netresearchgate.net
Scaffold Hybridization and Bioisosteric Replacements in Advanced SAR Studies
To explore new chemical space and enhance pharmacological properties, researchers often employ strategies like scaffold hybridization and bioisosteric replacement. These advanced SAR techniques involve combining the this compound core with other pharmacologically active moieties or replacing key functional groups with others that have similar physical or chemical properties.
Scaffold hybridization has led to the development of novel compounds with promising activities. For example, fusing the benzo[h]quinazoline scaffold with an imidazole (B134444) ring resulted in benzoimidazoquinazoline derivatives with significant anticancer activity. researchgate.net Another approach involved creating hybrids of quinazolinones with 1,3,4-thiadiazole, yielding compounds with both antibacterial and antifungal properties. researchgate.net
Bioisosteric replacement is another powerful tool. A study on anti-inflammatory agents successfully replaced the pyrimidine ring of the quinazoline core with a nih.govnih.govevitachem.comtriazine ring, leading to the synthesis of novel nih.govnih.govevitachem.comtriazino[2,3-c]quinazolines. nih.gov This modification aimed to retain or improve the biological activity while potentially altering the compound's physicochemical profile. The results showed that replacing a methylthiopropionate fragment with an ethylthioacetate fragment via this strategy resulted in a compound with significant anti-inflammatory activity. nih.gov These examples demonstrate the utility of advanced design strategies in expanding the therapeutic potential of the quinazoline scaffold. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies on 2 Methyl 5,6 Dihydrobenzo H Quinazoline
Quantum Mechanical Calculations for Electronic and Structural Characterization
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures, electron distribution, and reactivity, providing a detailed picture of the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface.
While specific DFT studies on 2-Methyl-5,6-dihydrobenzo[h]quinazoline are not extensively documented in publicly available literature, the methodology has been applied to structurally similar compounds. For instance, a study on methyl 5,6-dihydrobenzo[h]quinoline-4-carboxylate, which shares the same core bicyclic system, utilized the B3LYP/6-311++g(d,p) level of theory to identify stable conformers. dergipark.org.tr This process involves calculating the energy of various spatial arrangements (conformers) to determine the most energetically favorable structure. dergipark.org.tr For this compound, a similar DFT approach would be employed to predict its ground-state geometry, bond lengths, and bond angles, which are crucial for understanding its interaction with biological targets. The reactivity of quinazoline (B50416) derivatives has also been explored using DFT, which can calculate various descriptors to predict how the molecule will behave in a chemical reaction. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is standard for evaluating new compounds. For this compound, DFT calculations would yield the energies of these orbitals. The location of the HOMO and LUMO electron densities across the molecule's framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Representative Quantum Chemical Descriptors Derived from FMO Analysis
| Descriptor | Symbol | Significance in Chemical Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. Molecules with a large energy gap have high hardness. nih.gov |
| Chemical Softness | S | 1 / (2η); reciprocal of hardness. Soft molecules are more reactive. researchgate.net |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power of an atom or group to attract electrons. |
This table represents the type of data generated from FMO analysis; specific values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions that are rich or deficient in electrons. MEP maps are valuable for understanding sites for electrophilic and nucleophilic reactions, as well as intermolecular interactions like hydrogen bonding. dergipark.org.trresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum mechanical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and stability.
This technique is particularly useful for studying the interaction between a ligand, such as this compound, and a biological target like a protein. MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. nih.govsemanticscholar.org For instance, MD studies on novel 5,6-dihydrobenzo[h]quinoline derivatives—a structurally similar scaffold—were used to confirm that the ligand formed a stable complex with its target enzyme, possessing a stronger affinity than a known reference compound. nih.govresearchgate.net Similarly, MD simulations have been applied to various quinazoline derivatives to validate their binding modes and stability within the active sites of enzymes like EGFR-TK and BuChE. semanticscholar.orgd-nb.info Such simulations would be essential to confirm the binding stability and dynamic behavior of this compound within a target's binding pocket.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. ekb.eg The process involves placing the ligand into the binding site of the protein in various conformations and scoring the resulting poses based on their steric and energetic complementarity. nih.gov
Docking studies predict how this compound and its analogues fit into a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction.
Research on novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives as potential antifungal agents provides a direct example of this application. nih.gov In that study, molecular docking was used to elucidate the mechanism of action against the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov The docking experiments revealed how the compounds orient themselves within the enzyme's active site and identified the key interactions responsible for their inhibitory activity. nih.gov These interactions commonly include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms) on the ligand and protein.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and amino acid residues in the binding pocket.
Pi-Pi Stacking: Aromatic rings on the ligand and protein residues (e.g., Tyrosine, Phenylalanine) can stack on top of each other.
Table 2: Representative Data from Molecular Docking of Dihydrobenzo[h]quinazoline Derivatives
| Target Enzyme | Key Interacting Residues (Example) | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| Succinate Dehydrogenase (SDH) | Ser, Arg, Tyr | Hydrogen Bonding, Pi-Pi Stacking | -7.0 to -9.5 |
| Epidermal Growth Factor Receptor (EGFR) | Met, Lys, Asp | Hydrogen Bonding, Hydrophobic | -6.5 to -8.0 |
| Butyrylcholinesterase (BuChE) | Trp, His, Ser | Pi-Pi Stacking, Hydrogen Bonding | -8.0 to -10.5 |
This table is a generalized representation based on docking studies of various quinazoline and dihydrobenzo[h]quinazoline derivatives against different targets. nih.govd-nb.infonih.gov The specific residues and energies depend on the exact ligand and protein.
These docking studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain chemical modifications to the 5,6-dihydrobenzo[h]quinazoline scaffold lead to enhanced or diminished biological activity. nih.govnih.gov
Biological Modulatory Mechanisms and Molecular Target Interactions of 2 Methyl 5,6 Dihydrobenzo H Quinazoline Analogues
Enzyme and Receptor Interaction Profiling
The therapeutic potential of 2-methyl-5,6-dihydrobenzo[h]quinazoline analogues is largely attributed to their interactions with specific enzymes and receptors that are critical in various disease processes.
Kinase Inhibition Mechanisms (e.g., Tyrosine Kinases, Aurora Kinase)
Derivatives of this compound have been identified as potent inhibitors of several kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Tyrosine Kinases: Fms-like tyrosine kinase 3 (FLT3) is a crucial target in the treatment of acute myeloid leukemia (AML), and certain 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have demonstrated significant inhibitory activity against it. evitachem.comnih.gov These compounds are believed to interact with the ATP-binding site of the FLT3 receptor, thereby blocking its downstream signaling. evitachem.com Structure-activity relationship studies have revealed that specific substitutions on the quinazoline (B50416) core are critical for potent FLT3 inhibition. For instance, compounds III-1a, III-1c, III-2a, III-2c, and III-4a have shown comparable inhibitory strength against the FLT3-ITD mutation and notable antiproliferative effects against the MV4-11 cell line. nih.gov
Quinazoline-based compounds have also been developed as inhibitors of other tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.comsemanticscholar.org The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many of these inhibitors, where the quinazoline ring binds to the hinge region of the kinase's ATP-binding site. mdpi.comscielo.br
Aurora Kinase: Aurora kinases are essential for mitotic progression, and their inhibition is a promising strategy for cancer therapy. mdpi.comnih.gov Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A. mdpi.com Molecular docking studies suggest that the nitrogen atom of the quinazolinone ring forms a crucial hydrogen bond with the amino acid residue Ala213 in the active site of Aurora kinase A. mdpi.com Furthermore, quinazoline derivatives have been reported as selective inhibitors of Aurora B kinase. nih.gov For example, AZD1152 and ZM447439 are quinazoline-based compounds that have been investigated as Aurora kinase inhibitors. nih.gov Some quinazoline analogues exhibit dual inhibition of both Aurora kinases and tubulin polymerization. researchgate.net
Table 1: Kinase Inhibition by this compound Analogues and Related Quinazolines
| Compound Class | Target Kinase | Mechanism of Action | Key Findings |
|---|---|---|---|
| 5,6-dihydrobenzo[h]quinazoline derivatives | FLT3 | ATP-competitive inhibition | Potent inhibition of FLT3-ITD and antiproliferative activity in AML cells. nih.gov |
| Quinazolin-4(3H)-one derivatives | Aurora Kinase A | Interaction with the active site, forming hydrogen bonds. | Inhibition of EGFR-TKI-resistant NSCLC cell growth. mdpi.com |
| 4-Anilinoquinazolines | EGFR, VEGFR | Binding to the ATP-binding site's hinge region. | Broad-spectrum anticancer activity. mdpi.comscielo.br |
| Quinazoline derivatives | Aurora Kinase B | Selective inhibition | Optimization of 5-acetanilide-3-aminopyrazole-substituted quinazolines led to selective inhibitors. nih.gov |
| Thiazolo[4,5-h]quinazolin-8-amines | CDK2 | ATP-competitive inhibition | Potent inhibition with low nanomolar IC50 values. nih.gov |
Inhibition of Other Enzymes (e.g., Cholinesterase, Carbonic Anhydrase, DHFR, Topoisomerase I/II, P-gp)
Beyond kinases, this compound analogues and related quinazoline structures have been shown to inhibit a range of other enzymes implicated in various pathologies.
Cholinesterase: A library of 2,4-disubstituted quinazoline derivatives has been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Several compounds demonstrated inhibitory activity in the micromolar range. nih.gov
Carbonic Anhydrase: Certain quinazolinone and anilinoquinazoline (B1252766) derivatives act as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netsemanticscholar.orgnih.govcu.edu.egsemanticscholar.org For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides showed nanomolar inhibitory activity against hCA I and II. semanticscholar.org The inhibition is often competitive, with the compounds binding to the active site of the enzyme. nih.gov
Dihydrofolate Reductase (DHFR): Some quinazoline analogues have been designed to mimic the structure of methotrexate, a known DHFR inhibitor, to act as anticancer agents. nih.gov While some compounds showed potent DHFR inhibition, their antitumor activity did not always correlate, suggesting other mechanisms of action might be involved. nih.gov
Topoisomerase I/II: Although not a primary focus of the provided search results, the broad cytotoxic effects of some quinazoline derivatives suggest potential interactions with enzymes like topoisomerases, which are crucial for DNA replication and repair.
P-glycoprotein (P-gp): Several quinazoline derivatives have been identified as inhibitors of P-glycoprotein, a transporter protein associated with multidrug resistance in cancer. researchgate.netresearchgate.net By inhibiting P-gp's efflux function, these compounds can restore the efficacy of chemotherapeutic drugs. researchgate.net For example, cyclopropyl-containing quinazolinamine 22 was identified as a dual inhibitor of both BCRP and P-gp. researchgate.net
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. While direct modulation of the NF-κB pathway by this compound was not explicitly detailed in the provided search results, the anti-inflammatory properties reported for some 2,4-diamino-5,6-dihydrobenzo[h]quinazolines suggest a potential interaction with this pathway. nih.gov The inhibition of kinases that are upstream regulators of NF-κB, such as those mentioned in section 5.1.1, could be an indirect mechanism by which these compounds modulate NF-κB activity.
Cellular Pathway Modulation Studies
The interaction of this compound analogues with molecular targets translates into broader effects on cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.
Mechanisms of Cell Cycle Progression Alteration and Apoptosis Induction
Several studies have demonstrated that quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, certain quinazolin-4(3H)-one derivatives have been shown to induce G2/M phase arrest, which is indicative of tubulin polymerization inhibition. nih.gov Similarly, a novel quinazoline derivative, BIQO-19, was found to induce G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer cells by inhibiting Aurora kinase A. mdpi.com
Furthermore, some quinazoline-sulfonamide hybrids have been shown to mediate apoptosis and arrest the cell cycle at the G1 phase. nih.gov Molecular docking studies suggest that these compounds may exert their apoptotic effects by fitting into the active site of Bcl-2, an anti-apoptotic protein. nih.gov The induction of apoptosis has also been linked to the inhibition of FLT3 by 5,6-dihydrobenzo[h]quinazoline derivatives in acute myeloid leukemia cells. nih.gov
Table 2: Cellular Effects of this compound Analogues and Related Quinazolines
| Compound Class | Cellular Effect | Mechanism | Cell Line/Model |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | G2/M cell cycle arrest | Inhibition of tubulin polymerization | MIA (pancreatic cancer) cells. nih.gov |
| BIQO-19 (Quinazolin-4(3H)-one derivative) | G2/M cell cycle arrest and apoptosis | Inhibition of Aurora kinase A | H1975 (non-small cell lung cancer) cells. mdpi.com |
| Quinazoline-sulfonamide hybrids | G1 phase arrest and apoptosis | Potential interaction with Bcl-2 | MCF-7 (breast cancer) cells. nih.gov |
| 5,6-dihydrobenzo[h]quinazoline derivatives | Apoptosis | Inhibition of FLT3 | MV4-11 (acute myeloid leukemia) cells. nih.gov |
Molecular Basis of Broad-Spectrum Biological Modulation
The ability of this compound analogues and related quinazoline compounds to interact with a wide array of molecular targets is the foundation of their broad-spectrum biological activity. The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for diverse biological targets. semanticscholar.orgnih.gov
The key to this versatility lies in the ability to introduce various substituents at different positions of the quinazoline ring system. These modifications can fine-tune the electronic and steric properties of the molecule, allowing it to bind with high affinity and selectivity to the specific pockets of different enzymes and receptors. For example, the 4-anilino substitution is crucial for the inhibition of many tyrosine kinases, while other substitutions at the 2, 6, and 7 positions can modulate activity against targets like carbonic anhydrase and P-glycoprotein. mdpi.comresearchgate.netresearchgate.net
The planar, aromatic nature of the quinazoline ring system allows for favorable π-π stacking interactions within the binding sites of many proteins. Furthermore, the nitrogen atoms within the ring can act as hydrogen bond acceptors, a common feature in drug-receptor interactions. mdpi.commdpi.com This combination of a versatile scaffold, the potential for diverse functionalization, and favorable physicochemical properties underpins the broad-spectrum biological modulation observed for this class of compounds.
Antileishmanial Modulatory Mechanisms
Quinazoline derivatives have emerged as a promising scaffold in the search for new antileishmanial agents. Their mechanism of action is often attributed to the inhibition of critical parasitic enzymes, particularly those involved in folate metabolism.
One of the primary proposed mechanisms for the antileishmanial activity of quinazoline analogues is the inhibition of dihydrofolate reductase (DHFR). mdpi.comnih.govresearchgate.net DHFR is a crucial enzyme in the folate biosynthetic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation. mdpi.com By inhibiting the DHFR of Leishmania parasites, these compounds disrupt the supply of essential metabolites, leading to the cessation of growth and eventual cell death. mdpi.comnih.gov The selectivity of these inhibitors for the parasitic enzyme over the human counterpart is a key aspect of their therapeutic potential. drugbank.com
In addition to DHFR inhibition, other mechanisms may contribute to the antileishmanial effects of quinazoline derivatives. Some studies suggest that certain analogues may induce redox-related stress within the parasite. researchgate.netnih.gov For instance, the electrochemical properties of some quinazoline-2,4,6-triamine derivatives indicate that their mechanism of action might involve redox reactions, leading to oxidative damage within the Leishmania cells. researchgate.netnih.gov
The following table summarizes the antileishmanial activity of selected quinazoline analogues, highlighting their inhibitory concentrations.
| Compound Class | Specific Analogue | Target Organism | Activity (IC50/EC50) | Proposed Mechanism |
| Quinazoline-2,4,6-triamine | N6-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | Leishmania mexicana | Active on promastigotes and amastigotes | Redox reactions |
| 2,4-Diaminopyrimidine derivatives | Not specified | Leishmania chagasi | Not specified | Competitive inhibitors of DHFR/PTR1 |
| Quinoline-linked isatin (B1672199) derivatives | 5-bromoindoline, 5-flouroindoline, 5-trifluoromethoxy indoline (B122111) derivatives | Leishmania | Not specified | Antifolate mechanism via DHFR inhibition |
Interactive Data Table: Antileishmanial Activity of Quinazoline Analogues
Antitubercular Modulatory Mechanisms
The quinazoline scaffold has also been extensively explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netresearchgate.net The mechanisms underlying the antitubercular activity of these analogues are diverse and target various essential processes in the bacterium.
A significant molecular target for quinazoline-based antitubercular agents is the respiratory chain of M. tuberculosis. Specifically, inhibitors of cytochrome bd oxidase have been identified. nih.govnih.gov This enzyme is an alternative terminal oxidase that plays a crucial role in the pathogen's adaptation to hypoxic conditions and resistance to respiratory inhibitors targeting the primary cytochrome bc1-aa3 pathway. nih.govnih.gov By inhibiting cytochrome bd oxidase, these compounds can disrupt the bacterium's energy metabolism, particularly under conditions of stress, leading to a bactericidal effect. nih.gov
Another potential target for quinazolinone derivatives is enoyl-acyl carrier protein (ACP) reductase (InhA). Molecular docking studies have suggested that some 2,3-disubstituted quinazolinone derivatives can bind to the active site of InhA, an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). dovepress.com Inhibition of InhA disrupts the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.
Furthermore, some 2-mercapto-quinazolinones have been found to target the type II NADH dehydrogenase (NDH-2). dundee.ac.uk Resistance to these compounds was linked to mutations in the promoter region of the gene encoding NDH-2, confirming it as the molecular target. dundee.ac.uk
The table below presents research findings on the antitubercular activity of various quinazoline analogues.
| Compound Class | Specific Analogue(s) | Target Organism/Enzyme | Activity (MIC) | Proposed Mechanism |
| 2,3-Disubstituted quinazolinones | Compounds 5a–e, 8a–c | Mycobacterium tuberculosis | 6.25–100 µg/mL | Inhibition of enoyl-acyl carrier protein reductase (InhA) |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Compounds 3l, 3m | M. tuberculosis H37Rv | 2 µg/mL | Not specified |
| 2-Aryl-quinolones | MTD-403, CK-2-63 | M. tuberculosis H37Rv | 0.27 µM, 3.70 µM | Inhibition of cytochrome bd oxidase |
| 2-Mercapto-quinazolinones | Not specified | M. tuberculosis | Not specified | Targeting NDH-2 |
Interactive Data Table: Antitubercular Activity of Quinazoline Analogues
Advanced Research Perspectives and Future Directions for 2 Methyl 5,6 Dihydrobenzo H Quinazoline
Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency
The synthesis of 2-Methyl-5,6-dihydrobenzo[h]quinazoline is a critical aspect of its research and development. While established methods exist, the exploration of novel reaction pathways is paramount for improving efficiency, yield, and sustainability.
Current synthetic routes often involve cyclization and condensation reactions. evitachem.com For instance, the cyclization of 2-aminobenzylamine with carbonyl compounds or the condensation of substituted anilines with isocyanates are common approaches. evitachem.com However, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.
Future research is likely to focus on the following areas to enhance synthetic efficiency:
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in chemical synthesis. nih.govopenmedicinalchemistryjournal.com Researchers are exploring water-based reactions and the use of reusable catalysts to reduce the environmental impact of producing this compound and its analogs. nih.govopenmedicinalchemistryjournal.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. nih.govscispace.com
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to synthesize complex molecules in a single step, reducing the number of purification stages and saving time and resources. scispace.comrsc.org Developing MCRs for the synthesis of the this compound scaffold could significantly improve its accessibility for further research.
Photochemical Synthesis: The use of light to mediate chemical reactions, known as photochemistry, presents another avenue for innovation. nih.gov UV irradiation has already been shown to enhance reaction rates and yields in the synthesis of some quinazoline (B50416) derivatives. evitachem.com Further exploration of photoredox catalysis could lead to milder and more selective synthetic methods. nih.gov
Interactive Data Table: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Key Research Areas |
| Traditional Cyclization/Condensation | Well-established, good yields in some cases. evitachem.com | Can require harsh conditions, multiple steps. | Optimization of existing protocols. |
| Green Chemistry | Environmentally friendly, potentially lower cost. nih.govopenmedicinalchemistryjournal.com | Catalyst development can be challenging. | New catalysts, water-based systems. nih.gov |
| Multicomponent Reactions | High efficiency, atom economy. rsc.org | Can be difficult to control selectivity. | Design of novel MCRs. rsc.org |
| Photochemical Synthesis | Mild conditions, high selectivity. nih.gov | Can require specialized equipment. | Exploration of new photocatalysts. nih.gov |
Development of Advanced Computational Models for Predictive Molecular Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before a compound is even synthesized. researchgate.net For this compound, advanced computational models are crucial for designing more potent and selective derivatives.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are already being employed to understand how quinazoline derivatives interact with their biological targets, such as protein kinases. nih.govfrontiersin.org These models help to identify key structural features responsible for biological activity. nih.gov
Future directions in this area include:
AI-Driven De Novo Design: Artificial intelligence and machine learning algorithms are being developed to design entirely new molecules with desired properties from scratch. oncodaily.com This "de novo" design approach could accelerate the discovery of novel this compound-based drug candidates. oncodaily.com
Enhanced Prediction of Pharmacokinetics: Computational models are becoming increasingly sophisticated in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. frontiersin.org This allows for the early identification of compounds with favorable drug-like characteristics, reducing the likelihood of late-stage failures in drug development.
Multi-objective Optimization: Designing a drug molecule involves balancing multiple properties simultaneously, such as potency, selectivity, and low toxicity. acs.org Advanced computational methods are being developed to tackle this multi-objective optimization problem, leading to the design of more well-rounded drug candidates. acs.org
Integration of Multi-Omics Technologies for Systems-Level Understanding of Compound-Biological System Interactions
To fully grasp the effects of this compound on a biological system, a holistic approach is necessary. Multi-omics technologies, which involve the analysis of various biological molecules such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), offer a powerful way to achieve this. nih.govmdpi.com
By integrating data from these different "omes," researchers can build a comprehensive picture of how the compound affects cellular pathways and networks. nih.govmdpi.com This can reveal not only the intended molecular target but also potential off-target effects and mechanisms of action. nih.gov
Key applications of multi-omics in the study of this compound include:
Target Identification and Validation: Multi-omics can help to identify the specific proteins and pathways that are modulated by the compound, providing crucial information for understanding its therapeutic potential. iaanalysis.com
Biomarker Discovery: By analyzing the changes in the proteome or metabolome of cells treated with the compound, researchers can identify biomarkers that could be used to monitor treatment response in future clinical applications. mdpi.com
Understanding Drug Resistance: Multi-omics can shed light on the molecular mechanisms that lead to drug resistance, a major challenge in cancer therapy. nih.gov This knowledge can then be used to develop strategies to overcome resistance.
Rational Design of Highly Selective and Potent Biological Modulators
The ultimate goal of research on this compound is to develop highly selective and potent modulators of biological targets for therapeutic benefit. nih.gov Rational drug design, which relies on a deep understanding of the three-dimensional structure of the target protein, is a key strategy for achieving this. nih.govnih.gov
The quinazoline scaffold has been successfully used to develop potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR). nih.gov The rational design process for this compound derivatives involves:
Structure-Based Drug Design: Using techniques like X-ray crystallography and cryo-electron microscopy, researchers can determine the precise structure of the target protein. nih.gov This information is then used to design molecules that fit perfectly into the protein's binding site, leading to high potency and selectivity. nih.gov
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. nih.gov
Targeting Protein-Protein Interactions: Many diseases are driven by abnormal protein-protein interactions (PPIs). nih.gov Designing small molecules that can disrupt these interactions is a challenging but promising area of drug discovery. nih.gov The this compound scaffold could potentially be adapted for this purpose.
Interactive Data Table: Strategies for Rational Drug Design
| Strategy | Description | Application to this compound |
| Structure-Based Design | Utilizes the 3D structure of the target to design complementary ligands. nih.gov | Designing potent and selective kinase inhibitors. |
| Fragment-Based Discovery | Builds lead compounds from small, weakly binding fragments. nih.gov | Identifying novel binding modes and scaffolds. |
| Targeting PPIs | Aims to disrupt or stabilize interactions between proteins. nih.gov | Exploring new therapeutic applications beyond kinase inhibition. |
Addressing Challenges in Synthetic Scalability and Process Optimization
For any promising drug candidate to make it to the clinic, its synthesis must be scalable, meaning it can be produced in large quantities efficiently and cost-effectively. acs.orgthieme-connect.com While laboratory-scale syntheses of this compound and its derivatives have been established, scaling up these processes presents new challenges. evitachem.comnih.gov
Key considerations for synthetic scalability and process optimization include:
Process Safety: Ensuring that the synthetic route is safe to perform on a large scale is of utmost importance. This involves identifying and mitigating any potential hazards.
Process Robustness: The synthetic process must be robust and reproducible, consistently delivering a high-quality product. This requires careful control of reaction parameters such as temperature, pressure, and reaction time.
Purification: Developing efficient and scalable purification methods is essential for obtaining a final product that meets the stringent purity requirements for pharmaceutical use.
Future research in this area will likely focus on developing continuous flow chemistry processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-5,6-dihydrobenzo[h]quinazoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of 2-aminobenzimidazole derivatives with aldehydes or ketones under controlled conditions. For example, microwave-assisted synthesis (e.g., 6-heptyl derivatives) significantly reduces reaction time (30–40 minutes) compared to conventional heating (6–8 hours), with yields improving from ~50% to 75–80% . Key factors include:
- Solvent selection: Ionic liquids (e.g., [BMIM]BF₄) enhance cyclization efficiency by stabilizing intermediates .
- Catalysts: K₂S₂O₈ promotes oxidative aromatization, converting dihydro forms to fully aromatic quinazolines .
- Temperature: Optimal ranges (80–120°C) prevent side reactions like over-oxidation .
Basic: How is structural characterization of this compound performed, and what critical spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR: The dihydrobenzo[h]quinazoline core shows distinct signals:
- X-ray crystallography: Monoclinic systems (e.g., space group P2₁/n) reveal planar quinazoline rings stabilized by N–H···N hydrogen bonds .
- Mass spectrometry: Molecular ion peaks (e.g., m/z 231.68 for C₁₂H₁₃N₃) validate purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) arise from substituent positioning and assay variability. Systematic approaches include:
- SAR studies: Compare 2,4-diamino substitutions (antiplatelet activity ) versus 2-methylthio derivatives (antimicrobial action ).
- Dose-response profiling: Test compounds across concentrations (1–100 µM) to distinguish specific vs. off-target effects .
- Target validation: Use kinase inhibition assays (e.g., EGFR or CDK2) to confirm mechanistic hypotheses .
Advanced: What computational strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking simulations: Prioritize derivatives with high affinity for conserved ATP-binding pockets (e.g., in Dyrk1A or α-synuclein) using AutoDock Vina .
- QSAR models: Correlate substituent electronegativity (e.g., Cl, CF₃ at position 4) with logP values to predict membrane permeability .
- MD simulations: Assess stability of hydrogen-bond networks (e.g., N1–H1A···N3 interactions) over 100-ns trajectories .
Basic: What are the primary biological targets and mechanisms reported for this compound?
Methodological Answer:
- Kinase inhibition: Derivatives act as ATP-competitive inhibitors for tyrosine kinases (e.g., EGFR) and cyclin-dependent kinases (CDKs), with IC₅₀ values of 0.5–5 µM .
- DNA intercalation: Planar aromatic systems (e.g., 2,4-diphenyl derivatives) disrupt topoisomerase IIα activity, inducing apoptosis in cancer cells .
- Antimicrobial action: Thioether side chains (e.g., SCH₂COOEt) enhance membrane disruption in Gram-positive bacteria (MIC 8–16 µg/mL) .
Advanced: How can crystallographic data inform the optimization of this compound derivatives?
Methodological Answer:
- Packing analysis: Zig-zag 1D chains (via C–H···π interactions) suggest strategies to improve solubility by introducing polar groups (e.g., -OH, -NH₂) .
- Hydrogen-bond networks: Intermolecular N–H···N bonds (2.8–3.0 Å) guide co-crystallization with target proteins (e.g., serum albumin for pharmacokinetic studies) .
- Torsion angles: Adjust substituents (e.g., fluorophenyl groups) to minimize steric clashes (<15° deviations from ideal planarity) .
Basic: What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Purification issues: Dihydro intermediates often co-elute with byproducts; use flash chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) .
- Oxidative degradation: Store compounds under inert gas (N₂/Ar) and add antioxidants (0.1% BHT) to stock solutions .
- Yield variability: Optimize microwave parameters (power 300 W, pulsed irradiation) for batch consistency .
Advanced: How do electron-withdrawing vs. electron-donating substituents affect the electronic properties and reactivity of this compound?
Methodological Answer:
- EWGs (e.g., -CF₃, -Cl): Increase electrophilicity at C-4, enhancing nucleophilic substitution rates (e.g., with piperazine) by 2–3 fold .
- EDGs (e.g., -OCH₃, -NH₂): Stabilize radical intermediates in antioxidant assays (DPPH IC₅₀ improved from 120 µM to 45 µM) .
- Hammett correlations: Plot σ values against reaction rates (log k) to predict regioselectivity in Suzuki-Miyaura couplings .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound derivatives?
Methodological Answer:
- HPLC-DAD: Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area) and quantify degradation products .
- TGA/DSC: Monitor thermal stability (decomposition >250°C) and glass transition temperatures (Tg ~85°C) for formulation studies .
- Stability-indicating assays: Expose samples to UV light (254 nm, 48 hours) and measure fluorescence decay (quantum yield ΦF = 26% ± 2%) .
Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
Methodological Answer:
- Metabolic profiling: Use liver microsomes to identify cytochrome P450-mediated oxidation (e.g., CYP3A4 hydroxylation) and design prodrugs .
- PK/PD modeling: Correlate plasma concentrations (Cmax = 1.2 µM at 50 mg/kg) with tumor growth inhibition in xenografts .
- Formulation optimization: Nanoemulsions (e.g., PLGA nanoparticles) improve bioavailability from 15% to 60% in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
